Benzoic acid, 3-(1-methylethyl)-, methyl ester

Friedel-Crafts alkylation regioselectivity electrophilic aromatic substitution

Benzoic acid, 3-(1-methylethyl)-, methyl ester (CAS 64277-85-6), systematically named methyl 3-isopropylbenzoate, is an aromatic ester with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. It belongs to the class of alkyl-substituted benzoate esters and is characterized by an isopropyl group substituted at the meta position of the benzene ring relative to the methyl carboxylate group.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 64277-85-6
Cat. No. B14484205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-(1-methylethyl)-, methyl ester
CAS64277-85-6
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)C(=O)OC
InChIInChI=1S/C11H14O2/c1-8(2)9-5-4-6-10(7-9)11(12)13-3/h4-8H,1-3H3
InChIKeyFDXFTILZIXUGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Isopropylbenzoate (CAS 64277-85-6): A Meta-Substituted Benzoate Ester for Precision Synthesis and Analytical Reference


Benzoic acid, 3-(1-methylethyl)-, methyl ester (CAS 64277-85-6), systematically named methyl 3-isopropylbenzoate, is an aromatic ester with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . It belongs to the class of alkyl-substituted benzoate esters and is characterized by an isopropyl group substituted at the meta position of the benzene ring relative to the methyl carboxylate group. The compound is listed in the NIST Chemistry WebBook and has critically evaluated thermophysical property data available through the NIST/TRC Web Thermo Tables, including normal boiling temperature and refractive index as functions of pressure, wavelength, and temperature [1]. It is cataloged by commercial suppliers as a pharmaceutical intermediate and is also available in food-grade purity specifications .

Why Methyl 3-Isopropylbenzoate Cannot Be Interchanged with Its Positional Isomers or Alternative Benzoate Esters


Methyl 3-isopropylbenzoate (meta) and its positional isomers—methyl 2-isopropylbenzoate (ortho, CAS 6623-98-9) and methyl 4-isopropylbenzoate (para, CAS 20185-55-1)—share the identical molecular formula (C₁₁H₁₄O₂) but exhibit markedly different physicochemical properties, synthetic accessibility, and commercial application profiles . The meta isomer is the predominant product (89–98% selectivity) of Friedel-Crafts isopropylation of methyl benzoate, whereas the para and ortho isomers are formed only in minor or trace amounts under the same conditions [1]. In terms of physical properties, the normal boiling point of the meta isomer at atmospheric pressure is approximately 34–38 °C lower than that of both the para and ortho isomers, reflecting significant differences in intermolecular interactions and volatility relevant to separation, formulation, and analytical method development . Furthermore, the meta isomer is commercially positioned primarily as a pharmaceutical intermediate, while the para isomer (methyl cumate) is predominantly sourced for the flavor and fragrance industry . These differences mean that substituting one positional isomer for another without verification can compromise synthetic yield, purity profiles, regulatory compliance, or analytical accuracy.

Quantitative Differentiation Evidence for Methyl 3-Isopropylbenzoate (CAS 64277-85-6) vs. Closest Analogs


Friedel-Crafts Isopropylation Regioselectivity: Meta Isomer Dominates Monoalkylated Product Distribution

In the Friedel-Crafts isopropylation of methyl benzoate, the meta isomer (methyl 3-isopropylbenzoate) is overwhelmingly favored, constituting 89–98% of the monoalkylated product across four different catalyst systems, while the para isomer (methyl 4-isopropylbenzoate) accounts for only 2–11% and the ortho isomer is present in merely trace amounts [1]. This represents a far greater meta selectivity than observed in nitration of methyl benzoate and is attributed to catalyst complexation with the carbonyl oxygen, which enhances the electron-withdrawing character of the carbomethoxy substituent [1].

Friedel-Crafts alkylation regioselectivity electrophilic aromatic substitution isomer distribution

Normal Boiling Point at Atmospheric Pressure: Meta Isomer Exhibits Significantly Higher Volatility than Para and Ortho Isomers

The normal boiling point of methyl 3-isopropylbenzoate at 760 mmHg is reported as approximately 211.9 °C [1], which is substantially lower than that of its positional isomers: methyl 4-isopropylbenzoate boils at 245.6 °C and methyl 2-isopropylbenzoate at 249.7 °C under the same pressure . The meta isomer thus exhibits a boiling point depression of approximately 34–38 °C relative to the para and ortho isomers, consistent with reduced intermolecular dipole-dipole interactions arising from the meta-substitution geometry.

boiling point volatility physicochemical property distillation separation

NIST Critically Evaluated Thermophysical Data: Authoritative Quality Benchmark for the Meta Isomer

Methyl 3-isopropylbenzoate is included in the NIST/TRC Web Thermo Tables (WTT) with critically evaluated recommendations for normal boiling temperature (liquid and gas), critical temperature (liquid and gas), boiling temperature as a function of pressure (liquid in equilibrium with gas), and refractive index as a function of wavelength and temperature [1]. This level of authoritative thermophysical characterization, curated under the NIST Standard Reference Data Program, provides a quality-assured benchmark that is not uniformly available for all positional isomers [1]. The NIST Chemistry WebBook also hosts the compound's entry with verified IUPAC Standard InChI and InChIKey [2].

NIST reference data thermophysical properties quality assurance standard reference material

Commercial Positioning: Meta Isomer Cataloged as Pharmaceutical Intermediate, Para Isomer as Flavor/Fragrance Ingredient

Supplier catalogs on ChemicalBook explicitly categorize methyl 3-isopropylbenzoate (CAS 64277-85-6) as a pharmaceutical intermediate (医药中间体) with available purity specifications of 97% and 99% GC, the latter also designated as food-grade (食品级) . In contrast, methyl 4-isopropylbenzoate (CAS 20185-55-1, also known as methyl cumate) is primarily positioned for the flavor and fragrance industry, with characteristic fruity odor descriptors and established use as a fragrance ingredient . The meta isomer does not carry FEMA or COE numbers, whereas isopropyl benzoate (CAS 939-48-0) is registered as FEMA 2932 and JECFA 855 for flavor use [1].

pharmaceutical intermediate supply chain regulatory grade application-specific sourcing

Reduced-Pressure Boiling Behavior and Flash Point: Differentiating the Meta Isomer for Distillation and Safety Specifications

Under reduced pressure, methyl 3-isopropylbenzoate exhibits a boiling point of 82–83 °C at 2.0–2.1 Torr , and an estimated flash point of 81.7 °C [1]. The para isomer, at significantly higher reduced pressure (14 mmHg ≈ 14 Torr), boils at 126 °C . Although measured at different reduced pressures precluding direct numerical comparison, the data collectively indicate that the meta isomer can be distilled under substantially milder vacuum conditions, which has implications for thermal stability during purification and for energy consumption in large-scale distillation operations.

reduced pressure distillation flash point safety data process engineering

Optimal Application Scenarios for Methyl 3-Isopropylbenzoate (CAS 64277-85-6) Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate Synthesis Requiring Meta-Substituted Building Blocks

Methyl 3-isopropylbenzoate is explicitly cataloged by multiple suppliers as a pharmaceutical intermediate (医药中间体), with available purity grades of 97% and 99% GC, including food-grade designation . Its meta-substitution pattern provides a distinct electronic and steric environment for further synthetic transformations (e.g., hydrolysis to 3-isopropylbenzoic acid, reduction, or electrophilic substitution at the remaining aromatic positions) that differs fundamentally from para- or ortho-substituted analogs. The compound serves as a precursor to 3-isopropylbenzoic acid (CAS 5651-47-8), which is itself utilized as an intermediate in pharmaceutical and agrochemical production . For medicinal chemistry programs targeting meta-substituted aryl cores, this compound offers a direct entry point without requiring separation from para/ortho isomer mixtures.

Preparative-Scale Synthesis via Friedel-Crafts Isopropylation with Inherent Meta Selectivity

The Friedel-Crafts isopropylation of methyl benzoate produces methyl 3-isopropylbenzoate with 89–98% meta selectivity depending on the catalyst system employed [1]. This high intrinsic regioselectivity—attributed to catalyst complexation with the carbonyl oxygen enhancing the meta-directing character of the carbomethoxy group [1]—enables preparative-scale synthesis of the meta isomer with minimal contamination from para (2–11%) and ortho (trace) byproducts. For process chemistry groups scaling up meta-substituted benzoate ester production, this direct electrophilic route avoids the multistep alternative syntheses that would be required to access the ortho or para isomers in pure form.

Analytical Reference Standard and Chromatographic Method Development

Methyl 3-isopropylbenzoate benefits from critically evaluated thermophysical property data in the NIST/TRC Web Thermo Tables, including normal boiling temperature, critical temperature, and refractive index as functions of wavelength and temperature [2]. Its normal boiling point of approximately 211.9 °C at 760 mmHg—substantially lower than the para isomer (245.6 °C) and ortho isomer (249.7 °C) —provides a clear chromatographic retention time differentiation on both polar and non-polar GC stationary phases. These properties make the meta isomer a suitable reference compound for GC and GC-MS method development, particularly for the analysis of isomeric benzoate ester mixtures where unambiguous peak assignment is critical.

Process Safety-Critical Applications Requiring Defined Flash Point and Volatility Specifications

The meta isomer's flash point of 81.7 °C is approximately 25 °C lower than that of the para isomer (107 °C) , placing it in a different flammability classification band. Its boiling point at reduced pressure (82–83 °C at 2.0–2.1 Torr) enables distillation under milder vacuum conditions compared to the para isomer (126 °C at 14 mmHg) . For pilot-plant and production-scale operations, these differences directly affect solvent recovery system design, hazardous area classification, thermal stability margins during distillation, and transport regulatory compliance. Selecting the correct isomer with verified physical property data is essential for accurate process hazard analysis and engineering design.

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